(-)-1,3-Butanediol

Catalog No.
S607165
CAS No.
6290-03-5
M.F
C4H10O2
M. Wt
90.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-1,3-Butanediol

CAS Number

6290-03-5

Product Name

(-)-1,3-Butanediol

IUPAC Name

(3R)-butane-1,3-diol

Molecular Formula

C4H10O2

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C4H10O2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1

InChI Key

PUPZLCDOIYMWBV-SCSAIBSYSA-N

SMILES

Array

Canonical SMILES

CC(CCO)O

Isomeric SMILES

C[C@H](CCO)O

The exact mass of the compound (R)-butane-1,3-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

(-)-1,3-Butanediol (CAS 6290-03-5), also known as (R)-(-)-1,3-butanediol, is an enantiopure chiral diol utilized extensively in asymmetric synthesis, advanced clinical nutrition, and premium cosmetic formulations. Unlike standard industrial glycols, this compound serves as a critical chiral building block (synthon) for synthesizing high-value active pharmaceutical ingredients (APIs) such as penem and carbapenem antibiotics, statins, and pheromones. Furthermore, its specific stereochemistry makes it the exclusive direct metabolic precursor to the physiologically active ketone body (R)-beta-hydroxybutyrate, driving its procurement in the synthesis of advanced ketone esters for clinical and sports nutrition [1].

Substituting enantiopure (-)-1,3-butanediol with the much cheaper racemic mixture (CAS 107-88-0) introduces severe process inefficiencies and biological liabilities. In pharmaceutical synthesis, using the racemate leads to diastereomeric mixtures, halving the theoretical yield of the target enantiomer and necessitating expensive, low-yield downstream kinetic resolution (e.g., using CAL-B lipases) to isolate the active API. In metabolic and nutritional applications, the (S)-enantiomer present in the racemate is poorly converted to the target (R)-beta-hydroxybutyrate, instead generating non-physiological intermediates that increase metabolic burden and reduce the effective bioavailability of the target ketone body [1]. Thus, procurement of the enantiopure (R)-form is mandatory to ensure process economy and biological efficacy.

Theoretical Yield in Chiral API Synthesis (Penems/Carbapenems)

When synthesizing chiral intermediates for penem antibiotics, starting directly with >99% ee (R)-(-)-1,3-butanediol allows for near 100% theoretical atom economy for the stereocenter. In contrast, using racemic 1,3-butanediol requires enzymatic kinetic resolution (such as CAL-B catalyzed acetylation), which inherently caps the maximum theoretical yield of the desired (R)-enantiomer at 50% per cycle. Recovering the remaining yield requires complex stereochemical inversion steps (e.g., tosylation and SN2 inversion), drastically increasing process time, reagent cost, and waste generation [1].

Evidence DimensionMaximum theoretical yield of (R)-enantiomer without stereoinversion steps
Target Compound Data~100% yield (direct use of enantiopure synthon)
Comparator Or Baseline50% yield limit (kinetic resolution of racemic 1,3-butanediol)
Quantified Difference2x higher baseline theoretical yield, eliminating resolution steps
ConditionsSynthesis of chiral intermediates (e.g., (R)-3-hydroxybutyrate derivatives)

Eliminating kinetic resolution steps doubles the baseline throughput and significantly reduces the cost of goods sold (COGS) in chiral API manufacturing.

Metabolic Precursor Efficiency for Ketone Body Production

In the synthesis of ketone esters for human consumption, the stereochemistry of the butanediol moiety dictates physiological efficacy. (R)-1,3-butanediol is metabolized by hepatic alcohol and aldehyde dehydrogenases almost exclusively into the physiological ketone body (R)-beta-hydroxybutyrate. Conversely, metabolic studies show that only 29-38% of the (S)-enantiomer (present in racemic mixtures) is converted into physiological ketone bodies, with the remainder shunted toward lipid synthesis or CO2 [1]. Consequently, utilizing the pure (R)-enantiomer maximizes the bioavailable yield of the target ketone.

Evidence DimensionConversion rate to physiological ketone bodies
Target Compound DataNear exclusive conversion to (R)-beta-hydroxybutyrate
Comparator Or Baseline29-38% conversion (for the (S)-enantiomer in racemic mixtures)
Quantified Difference>60% higher targeted metabolic conversion efficiency
ConditionsHepatic metabolism via alcohol and aldehyde dehydrogenases

Procuring the enantiopure (R)-form is critical for formulating highly bioavailable, low-toxicity clinical ketone supplements without off-target metabolic waste.

Formulation Purity and Trace Impurity Profiles in Cosmetics

Premium cosmetic formulations require humectants with strict purity and olfactive profiles. Biologically derived (R)-(-)-1,3-butanediol routinely achieves >99.5% chemical purity and >99% chiral purity. In contrast, standard petroleum-derived racemic 1,3-butylene glycol, synthesized chemically via acetaldehyde condensation, often contains trace volatile impurities that negatively impact the odor profile and skin compatibility [1]. The high-purity (R)-enantiomer avoids these synthetic byproducts, making it the superior choice for sensitive skincare applications.

Evidence DimensionTrace impurity profile and odor suitability
Target Compound Data>99.5% chemical purity, free of acetaldehyde condensation byproducts
Comparator Or BaselinePetroleum-derived racemic 1,3-butylene glycol
Quantified DifferenceElimination of synthetic trace volatiles and superior olfactive profile
ConditionsPremium cosmetic and personal care formulations

High-purity, biologically derived (R)-(-)-1,3-butanediol prevents off-odors and irritation in high-end cosmetic products, justifying its premium procurement cost.

Asymmetric Synthesis of Penem and Carbapenem Antibiotics

Directly follows from the chiral synthon yield evidence. Using (R)-(-)-1,3-butanediol as a starting material bypasses the need for low-yield kinetic resolution, ensuring maximum atom economy when building the chiral side chains of advanced beta-lactam antibiotics [1].

Manufacturing of Advanced Ketone Esters for Clinical Nutrition

Directly follows from the metabolic precursor evidence. It is the mandatory precursor for synthesizing (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, ensuring that the final ester is fully bioavailable and avoids the metabolic shunting associated with the (S)-enantiomer [2].

Premium Skincare and Cosmetic Formulations

Directly follows from the purity and trace impurity evidence. The biologically derived, enantiopure form acts as a superior, low-odor humectant and solvent, replacing petroleum-derived racemic mixtures in formulations targeting sensitive skin [3].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

90.068079557 Da

Monoisotopic Mass

90.068079557 Da

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 47 of 52 companies with hazard statement code(s):;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6290-03-5

Wikipedia

(R)-butane-1,3-diol

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

1,3-Butanediol, (3R)-: ACTIVE

Dates

Last modified: 08-15-2023

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